Ethyl (phenylthio)acetate
Overview
Description
Ethyl (phenylthio)acetate, also known as (phenylthio)acetic acid ethyl ester, is an organic compound with the molecular formula C10H12O2S. It is a colorless to yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (phenylthio)acetate can be synthesized through several methods. One common method involves the reaction of phenylthiol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenylthiol attacks the ethyl bromoacetate, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (phenylthio)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl (phenylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (phenylthio)acetate involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom in the compound undergoes oxidation to form sulfoxides or sulfones. In reduction reactions, the ester group is reduced to form thiols or thioethers. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Ethyl (phenylthio)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (phenylsulfanyl)acetate: Similar structure but with a sulfanyl group instead of a thio group.
Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and uses.
Properties
IUPAC Name |
ethyl 2-phenylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDRTXNDGKRHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226948 | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-25-6 | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7605-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7605-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl (phenylthio)acetate in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing more complex molecules. [, ] It acts as a precursor to other useful reagents. For instance, it can be easily oxidized to Methyl 2-(phenylsulfinyl)acetate, a versatile reagent used for synthesizing 3-keto esters, 3-hydroxy esters, and various dienoate esters. []
Q2: How is this compound synthesized?
A2: One common method involves reacting sodium thiophenoxide with ethyl bromoacetate under reflux in ethanol. [] This reaction yields this compound, which can be purified by distillation. This straightforward synthesis makes it a readily accessible reagent for various synthetic applications.
Q3: Can you describe the role of this compound in photopolymerization?
A3: Research indicates that this compound can participate as an electron donor in photoinitiating systems for radical polymerization. [] Specifically, when paired with xanthene dyes like Rose Bengal derivatives, it facilitates photoinduced electron transfer processes. This interaction ultimately leads to the formation of reactive radical species capable of initiating polymerization reactions, highlighting its potential in material science and polymer chemistry.
Q4: What spectroscopic data is available for characterizing this compound?
A4: Both 1H NMR and 13C NMR spectroscopy are valuable techniques for analyzing this compound. [] These methods provide detailed structural information, confirming the identity and purity of the synthesized compound.
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